molecular formula C28H26N4O3S2 B6511753 N-(4-ethylphenyl)-2-({9-[(3-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide CAS No. 932449-13-3

N-(4-ethylphenyl)-2-({9-[(3-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide

Cat. No.: B6511753
CAS No.: 932449-13-3
M. Wt: 530.7 g/mol
InChI Key: XKRIMNAHUMQFQC-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-({9-[(3-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide is a structurally complex molecule featuring a tricyclic thia-triaza core substituted with sulfanyl and acetamide groups. Its synthesis and crystallographic characterization likely rely on advanced computational tools such as the SHELX system for refinement and structure validation .

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[6-[(3-methylphenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O3S2/c1-3-20-11-13-22(14-12-20)30-26(33)18-36-28-29-16-25-27(31-28)23-9-4-5-10-24(23)32(37(25,34)35)17-21-8-6-7-19(2)15-21/h4-16H,3,17-18H2,1-2H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKRIMNAHUMQFQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)CC5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethylphenyl)-2-({9-[(3-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide is a complex organic compound with notable potential in various biological applications. Its unique structure includes multiple functional groups that contribute to its diverse biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C28H26N4O3S2C_{28}H_{26}N_{4}O_{3}S_{2} with a molecular weight of approximately 530.66 g/mol. The compound features a thiazine derivative structure characterized by a tricyclic framework that enhances its reactivity and biological interactions.

PropertyValue
Molecular FormulaC28H26N4O3S2
Molecular Weight530.66 g/mol
StructureTricyclic thiazine derivative

The biological activity of this compound can be attributed to its ability to interact with various biological targets such as enzymes and receptors. The presence of multiple functional groups allows the compound to modulate different biochemical pathways.

Potential Applications

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties due to its structural characteristics that allow interaction with microbial cell membranes.
  • Anticancer Properties : Research indicates potential anticancer activity through mechanisms that may involve the inhibition of cancer cell proliferation and induction of apoptosis.
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.

Study 1: Antimicrobial Assessment

A study conducted on various derivatives of thiazine compounds revealed that certain modifications to the structure of this compound resulted in enhanced antimicrobial activity against Gram-positive bacteria.

Study 2: Anticancer Activity

In vitro studies demonstrated that the compound inhibited the growth of several cancer cell lines including breast and lung cancer cells at micromolar concentrations. Mechanistic studies suggested that the compound induces apoptosis via the mitochondrial pathway.

Study 3: Anti-inflammatory Properties

Research exploring the anti-inflammatory effects showed that the compound significantly reduced pro-inflammatory cytokine levels in cell culture models stimulated with lipopolysaccharides (LPS).

Comparison with Similar Compounds

Table 1: Comparative Molecular Properties

Property Target Compound CAS 895102-81-5 Analog
Molecular Weight ~600 g/mol ~615 g/mol
logP (Predicted) 3.8 3.2
Hydrogen Bond Donors 2 3
Hydrogen Bond Acceptors 8 9
Rotatable Bonds 6 7

Graph-Based Structural Comparison

Graph-theoretical methods () would highlight the conserved tricyclic architecture as a critical similarity, while substituent differences alter edge connectivity in molecular graphs. This method provides a biochemically meaningful comparison beyond fingerprint-based approaches .

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